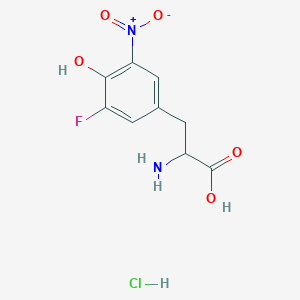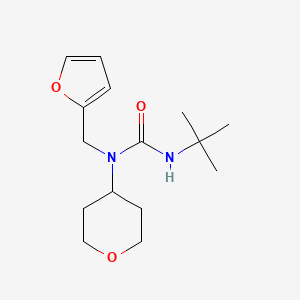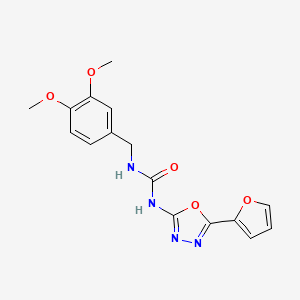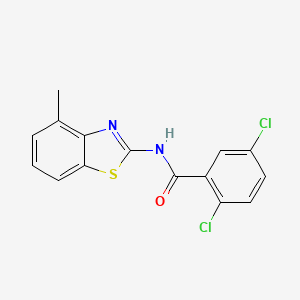
6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine" involves multiple steps, including reactions with piperazine and subsequent modifications to incorporate sulfonyl and nitro groups. For example, Bhatt, Kant, and Singh (2016) describe the synthesis of sulfonamide and amide derivatives containing piperazine rings and imidazo[1,2-b]pyridazine moiety, achieved through reactions with sulfonyl chloride in the presence of triethylamine and dichloromethane (Bhatt, Kant, & Singh, 2016).
Molecular Structure Analysis
Molecular structure analysis involves detailed study of the spatial arrangement of atoms within the compound. Techniques such as NMR and LCMS are commonly used for characterization. The work by Bhatt, Kant, and Singh (2016) also involves characterizing synthesized compounds using 1H NMR and LCMS, providing insights into the molecular structure of similar compounds (Bhatt, Kant, & Singh, 2016).
Chemical Reactions and Properties
Chemical reactions involving the compound can include nucleophilic substitution, electrophilic addition, and reactions with various organic and inorganic reagents to introduce or modify functional groups. The antimicrobial activity of similar compounds has been screened, indicating potential bioactive properties (Bhatt, Kant, & Singh, 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability play a crucial role in the compound's application potential. While specific data on "this compound" is not detailed in the provided references, these properties are typically assessed through experimental evaluations following synthesis.
Chemical Properties Analysis
The chemical properties, including reactivity, potential for forming derivatives, and interaction with biological molecules, are key to understanding the compound's utility in drug development. The synthesis and evaluation of derivatives, as seen in the work by Bhatt, Kant, and Singh (2016), provide foundational knowledge for assessing the compound's chemical behavior and potential as a therapeutic agent (Bhatt, Kant, & Singh, 2016).
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Activity
Compounds with structures incorporating elements similar to the chemical have been synthesized and evaluated for their antimicrobial activity against various bacteria, including both gram-positive and gram-negative strains, as well as for their antimalarial properties. For instance, sulfonamide and amide derivatives containing piperazine rings have shown in vitro antimicrobial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Antiproliferative Activity
Some derivatives have been investigated for their antiproliferative effects against human cancer cell lines. A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed good activity on several cancer cell lines, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-diabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines evaluated their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This highlights their promise in developing new therapeutic agents for diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anti-inflammatory Properties
Piperazine derivatives have also been synthesized for evaluating their anti-inflammatory activity, demonstrating the potential for developing new anti-inflammatory drugs. This includes the study of piperazinylthienylpyridazine derivatives for their effects against inflammation-induced conditions (Refaat, Khalil, & Kadry, 2007).
Glucan Synthase Inhibitors
Pyridazinone derivatives have been identified as β-1,3-glucan synthase inhibitors, showing significant efficacy against fungal infections such as Candida glabrata, highlighting the potential for new antifungal therapies (Ting, Kuang, Wu, Aslanian, Cao, Kim, Lee, Schwerdt, Zhou, Wainhaus, Black, Cacciapuoti, McNicholas, Xu, & Walker, 2011).
Mécanisme D'action
Target of Action
The compound, also known as 6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine, is primarily targeted against Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern.
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific targets within the bacterium, leading to inhibition of its growth and proliferation.
Biochemical Pathways
Given its anti-tubercular activity, it likely interferes with essential biochemical pathways in mycobacterium tuberculosis h37ra, leading to its inhibitory effect .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth and proliferation of Mycobacterium tuberculosis H37Ra at these concentrations.
Propriétés
IUPAC Name |
6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-N-(oxolan-2-ylmethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c26-25(27)15-3-5-17(6-4-15)31(28,29)24-11-9-23(10-12-24)19-8-7-18(21-22-19)20-14-16-2-1-13-30-16/h3-8,16H,1-2,9-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPCQZHCCAXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485117.png)

![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2485122.png)

![1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B2485124.png)


![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)
![5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2485130.png)

![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)
![3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2485135.png)